7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
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Overview
Description
7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol is a compound that combines the structural features of both 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol. The former is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline, while the latter is commonly known as picric acid, a well-known nitroaromatic compound. This unique combination of structures imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Industrial Production Methods
Industrial production of 7-Methyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is optimized for high yield and purity, often employing continuous flow reactors .
For 2,4,6-trinitrophenol, industrial production involves the use of nitration towers where phenol is continuously fed into a mixture of nitric and sulfuric acids. The product is then purified through crystallization and recrystallization processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions including oxidation, reduction, and substitution. Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives . Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products .
2,4,6-Trinitrophenol is known for its explosive properties due to the presence of nitro groups. It undergoes nitration, sulfonation, and halogenation reactions under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation of 7-Methyl-5,6,7,8-tetrahydroquinoline: Quinoline derivatives.
Reduction of 2,4,6-Trinitrophenol: Aminophenol derivatives.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives are widely used in medicinal chemistry for the development of pharmaceuticals due to their bioactive properties . They serve as intermediates in the synthesis of various drugs, including antimalarials and antihypertensives .
2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis . It also finds applications in the synthesis of other nitroaromatic compounds used in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroquinoline involves its interaction with biological targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of the methyl group enhances its binding affinity and selectivity towards certain molecular targets .
2,4,6-Trinitrophenol exerts its effects through the release of energy upon detonation. The nitro groups undergo rapid decomposition, releasing gases and heat, which results in an explosive reaction .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline, used in medicinal chemistry.
Picric Acid (2,4,6-Trinitrophenol): A nitroaromatic compound used in explosives and dyes.
Uniqueness
The combination of 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol in a single compound imparts unique properties such as enhanced stability and reactivity. This makes it a valuable compound for specialized applications in both research and industry .
Properties
CAS No. |
88461-23-8 |
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Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-8-4-5-9-3-2-6-11-10(9)7-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6,8H,4-5,7H2,1H3;1-2,10H |
InChI Key |
LRPQMATVXXYBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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